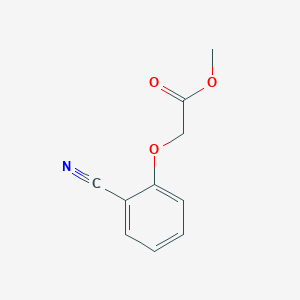

Methyl 2-(2-cyanophenoxy)acetate

Description

Synthesis and Reactions

The synthesis of Methyl 2-(2-cyanophenoxy)acetate itself is a subject of study, with various methods explored to optimize yield and purity. A common synthetic route involves the reaction of 2-cyanophenol with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. This nucleophilic substitution reaction, a fundamental transformation in organic chemistry, underscores the compound's accessibility for research purposes.

Once synthesized, this compound can undergo a range of reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group is susceptible to hydrolysis, transesterification, or reduction to an alcohol. Furthermore, the aromatic ring can be subjected to electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. These transformations highlight the compound's role as a versatile intermediate, enabling the synthesis of a diverse array of target molecules.

Scope and Relevance of Research Inquiries

Research involving this compound and its derivatives spans various areas of chemical science, from medicinal chemistry to materials science. Its structural motifs are found in a number of biologically active compounds, making it an attractive starting material for the development of new therapeutic agents. For instance, related structures have been investigated for their potential as kinase inhibitors for the treatment of cancer and other proliferative diseases. chemicalbook.com

The compound also serves as a model for studying reaction mechanisms and developing new synthetic methodologies. The interplay of its functional groups provides a rich platform for exploring the chemo- and regioselectivity of chemical reactions.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 34844-79-6 |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.19 g/mol |

| Physical Form | Solid |

| Purity | Typically around 90% |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGOKMZCLMNFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2 Cyanophenoxy Acetate

Established Reaction Pathways

The traditional synthesis of Methyl 2-(2-cyanophenoxy)acetate primarily relies on two fundamental organic reactions: the formation of the ester group and the creation of the ether linkage.

Esterification Strategies

One of the main routes to obtaining this compound is through the esterification of 2-cyanophenoxyacetic acid with methanol (B129727). The most common method for this transformation is the Fischer-Speier esterification. mit.educhemicalbook.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid and an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comoperachem.com The use of excess methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

A typical laboratory procedure involves refluxing a mixture of 2-cyanophenoxyacetic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid. operachem.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is worked up by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by extraction with an organic solvent and purification by distillation or chromatography. operachem.com

Table 1: Representative Conditions for Fischer Esterification of Phenoxyacetic Acids

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Cyanophenoxyacetic Acid | Methanol | H₂SO₄ | Methanol (excess) | Reflux | High (inferred) | masterorganicchemistry.comoperachem.com |

| Benzoic Acid | Methanol | H₂SO₄ | Methanol | 65 | 90 | operachem.com |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Ethanol (excess) | Reflux | Not specified | cerritos.edu |

Phenol (B47542) Etherification Processes

An alternative and widely used approach for the synthesis of this compound is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.comjk-sci.com This method involves the reaction of the sodium or potassium salt of 2-cyanophenol (2-hydroxybenzonitrile) with a methyl haloacetate, typically methyl chloroacetate (B1199739) or methyl bromoacetate. jk-sci.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile and displaces the halide from the methyl haloacetate. numberanalytics.com

The first step in this process is the deprotonation of 2-cyanophenol with a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to form the corresponding phenoxide. jk-sci.comtandfonline.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972), which can solvate the cation but not the nucleophilic anion, thus increasing its reactivity. jk-sci.com The choice of base and solvent can significantly influence the reaction rate and yield.

Once the phenoxide is formed, the methyl haloacetate is added, and the mixture is heated to facilitate the SN2 reaction. The reaction temperature and time are crucial parameters that need to be optimized to ensure complete reaction and minimize potential side reactions. After the reaction is complete, the product is isolated by quenching the reaction with water, extracting with an organic solvent, and purifying by distillation or chromatography.

Table 2: Representative Conditions for Williamson Ether Synthesis of Phenoxyacetates

| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Cyanophenol | Methyl Chloroacetate | K₂CO₃ | DMF | 80-100 | High (inferred) | jk-sci.com |

| p-Cresol | 2-Chloroacetanilides | NaOH | Microwave | Not specified | Good | researchgate.net |

| Phenol | Methyl Chloroacetate | NaOH | Water/Toluene (PTC) | Reflux | High (inferred) | crdeepjournal.org |

Advanced Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and scalable methods for the synthesis of organic compounds, including this compound.

Catalytic Systems and Reagent Optimization

The use of phase-transfer catalysts (PTCs) has emerged as a powerful tool for enhancing the efficiency of the Williamson ether synthesis. crdeepjournal.orgdalalinstitute.comresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs. crdeepjournal.orgdalalinstitute.com This allows for the use of milder reaction conditions, often with aqueous solutions of bases like sodium hydroxide, thereby avoiding the need for anhydrous solvents and strong, hazardous bases like sodium hydride. crdeepjournal.org The use of PTCs can lead to faster reaction rates, higher yields, and simpler work-up procedures. dalalinstitute.com

The general mechanism involves the formation of an ion pair between the PTC cation and the phenoxide anion, which is then soluble in the organic phase and can readily react with the methyl haloacetate. youtube.com

Exploration of Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to minimize waste, use less hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green strategies can be employed.

Microwave-assisted synthesis has been shown to significantly accelerate the rate of both Williamson ether synthesis and esterification reactions. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgnih.govbeilstein-journals.org For instance, the Williamson ether synthesis of various aryl ethers has been successfully carried out under microwave irradiation in the presence of a solid base like potassium carbonate, sometimes even under solvent-free conditions.

The choice of solvent is another crucial aspect of green chemistry. Traditional solvents like DMF and DMSO, while effective, are considered hazardous. Researchers are exploring the use of greener alternatives such as acetonitrile (B52724) or even water for these reactions. tandfonline.com For esterification reactions, using an excess of the alcohol reactant as the solvent can be an effective and greener approach. masterorganicchemistry.com Furthermore, the development of solvent-free reaction conditions, particularly in conjunction with microwave heating, represents a significant step towards a more environmentally benign synthesis.

Scalability Considerations for Research Applications

When preparing this compound for research applications, the scalability of the chosen synthetic route is an important factor. While laboratory-scale synthesis might prioritize high yields and purity, scalability for producing larger quantities requires consideration of factors such as cost of reagents, ease of purification, and safety.

The Williamson ether synthesis, particularly when utilizing phase-transfer catalysis, can be a scalable process. google.com The use of inexpensive bases like sodium hydroxide and the ability to conduct the reaction in biphasic systems can simplify the work-up and purification on a larger scale. google.com However, potential issues with exothermic reactions and the need for efficient stirring in multiphasic systems must be addressed.

Fischer esterification is also a well-established and scalable industrial process. masterorganicchemistry.comresearchgate.net The use of an excess of a relatively inexpensive alcohol like methanol and a recyclable acid catalyst makes it economically viable. For larger scale reactions, the removal of water, for example by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the reaction to completion. masterorganicchemistry.com

Microwave-assisted synthesis, while highly efficient on a laboratory scale, can present challenges for direct scale-up. tandfonline.com However, the development of continuous-flow microwave reactors is addressing this issue, allowing for the synthesis of larger quantities of material in a safe and controlled manner. researchgate.net The choice of the most suitable method for scaling up will depend on the specific requirements of the research application, balancing factors of cost, efficiency, safety, and environmental impact.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 2 Cyanophenoxy Acetate

Reactivity of the Acetate (B1210297) Ester Moiety

The acetate ester portion of Methyl 2-(2-cyanophenoxy)acetate is susceptible to nucleophilic acyl substitution reactions, which are characteristic of esters. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group.

Hydrolytic Transformations

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 2-(2-cyanophenoxy)acetic acid, can be achieved under both acidic and basic conditions.

Under acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to expel methanol (B129727) and yield the carboxylic acid and regenerate the acid catalyst. libretexts.org This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that typically proceeds at a faster rate than acid-catalyzed hydrolysis. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemistrysteps.comchemrxiv.org This forms a tetrahedral intermediate, which then eliminates the methoxide (B1231860) ion, a good leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic conditions to form the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. chemistrysteps.com The rate of alkaline hydrolysis is influenced by the nature of the substituents on the phenyl ring. chemrxiv.org

Enzymatic hydrolysis offers a mild and selective alternative for the hydrolysis of esters. Enzymes such as esterases can catalyze the hydrolysis of the ester bond under neutral pH and ambient temperature, minimizing the risk of side reactions involving the nitrile group. rsc.orgnih.gov

Table 1: Hydrolytic Transformations of this compound

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat, excess H₂O | 2-(2-cyanophenoxy)acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH (aq), heat2. H₃O⁺ workup | 2-(2-cyanophenoxy)acetic acid |

| Enzymatic Hydrolysis | Esterase, neutral pH buffer | 2-(2-cyanophenoxy)acetic acid |

Transesterification Processes

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this reaction can be used to replace the methyl group with other alkyl or aryl groups.

In an acid-catalyzed transesterification , the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. youtube.com The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. youtube.com Various catalysts, including Lewis acids like boron trifluoride diethyl etherate, have been shown to be effective for the transesterification of related β-keto esters. nih.gov

Base-catalyzed transesterification is initiated by the corresponding alkoxide of the new alcohol. masterorganicchemistry.com This reaction is also an equilibrium process, and using the desired alcohol as the solvent is crucial for achieving a high yield of the transesterified product. masterorganicchemistry.com Solid catalysts, such as titanium-based catalysts, have also been investigated for the transesterification of other methyl esters. researchgate.net

Table 2: Transesterification of this compound

| Reagent Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(2-cyanophenoxy)acetate |

| n-Butanol | NaOBu (catalytic) in Butanol | Butyl 2-(2-cyanophenoxy)acetate |

| Benzyl Alcohol | Ti(OBu)₄ (catalytic) | Benzyl 2-(2-cyanophenoxy)acetate |

Aminolysis and Amidation Reactions

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amides, a process known as aminolysis. This reaction typically requires heating. The direct reaction with an amine will yield the corresponding amide, 2-(2-cyanophenoxy)acetamide (B1610398) in the case of ammonia. youtube.com

For the synthesis of amides from the corresponding carboxylic acid, 2-(2-cyanophenoxy)acetic acid, various coupling agents can be employed to facilitate the reaction. Reagents such as titanium(IV) chloride in pyridine (B92270) have been shown to be effective for the direct condensation of carboxylic acids and amines to form amides with preservation of stereochemical integrity for chiral substrates. nih.gov

Table 3: Aminolysis and Amidation Reactions

| Reactants | Reagents and Conditions | Product |

| This compound + Ammonia | Heat | 2-(2-cyanophenoxy)acetamide |

| This compound + Aniline | Heat | N-phenyl-2-(2-cyanophenoxy)acetamide |

| 2-(2-cyanophenoxy)acetic acid + Piperidine | TiCl₄, Pyridine, 85 °C | 1-(2-(2-cyanophenoxy)acetyl)piperidine |

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo both reduction and nucleophilic addition reactions, providing pathways to amines and ketones, respectively, as well as serving as a precursor for the synthesis of heterocyclic systems.

Reduction Pathways

The nitrile group can be reduced to a primary amine, 2-(2-(aminomethyl)phenoxy)acetic acid methyl ester, using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.netresearchgate.net The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield of the primary amine.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. It is important to note that LiAlH₄ will also reduce the ester functionality. Therefore, to selectively reduce the nitrile, a milder reducing agent or a protection strategy for the ester group would be necessary.

Table 4: Reduction of the Nitrile Group

Nucleophilic Additions and Cyclizations

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents. The reaction of this compound with a Grignard reagent, followed by acidic workup, would be expected to yield a ketone after hydrolysis of the intermediate imine. stackexchange.comechemi.com It is important to consider that Grignard reagents can also react with the ester group. masterorganicchemistry.comlibretexts.orgyoutube.com Typically, two equivalents of the Grignard reagent add to the ester to form a tertiary alcohol. masterorganicchemistry.comlibretexts.orgyoutube.com Therefore, careful control of stoichiometry and reaction conditions would be necessary to achieve selective addition to the nitrile.

The strategic positioning of the nitrile and the phenoxyacetate (B1228835) moiety allows for intramolecular cyclization reactions to form heterocyclic compounds. For instance, following the reduction of the nitrile to a primary amine, the resulting amino group can undergo intramolecular aminolysis with the ester to form a lactam. Furthermore, the cyano group can be a precursor for the synthesis of benzofuran (B130515) derivatives. jocpr.comorganic-chemistry.orgnih.govrsc.orgnih.gov For example, under specific reaction conditions, the nitrile could be hydrolyzed to an amide, which could then participate in a cyclization reaction onto the aromatic ring, or the nitrile itself could be involved in a cyclization cascade.

Table 5: Nucleophilic Addition and Potential Cyclization

| Reactants | Reagents and Conditions | Potential Product(s) |

| This compound + Phenylmagnesium bromide | 1. THF2. H₃O⁺ workup | Mixture including 2-(2-benzoylphenoxy)acetic acid and 1,1-diphenyl-2-(2-cyanophenoxy)ethanol |

| Methyl 2-(2-(aminomethyl)phenoxy)acetate | Heat, base or acid catalyst | 3,4-dihydro-2H-benzo[b] masterorganicchemistry.comjocpr.comoxazin-3-one (a lactam) |

Reactivity of the Cyano-Substituted Phenoxy System

The reactivity of the cyano-substituted phenoxy system in this compound is primarily influenced by the electronic properties of the substituents on the aromatic ring. The cyano group (-C≡N) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although the phenoxy group is not a typical leaving group.

The key reactive sites of the molecule are the nitrile carbon, the carbonyl carbon of the ester, the acidic α-protons on the methylene (B1212753) bridge, and the aromatic ring itself. The ortho-disubstitution pattern introduces the possibility of intramolecular reactions, where the different functional groups within the same molecule interact with each other.

Potential Reactions:

Hydrolysis: The ester and nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions. Basic hydrolysis of the ester would yield the corresponding carboxylate salt, while acidic hydrolysis would produce the carboxylic acid. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide intermediate, typically under more vigorous conditions.

Intramolecular Cyclization: The proximity of the cyano group and the ester-containing side chain creates an ideal setup for intramolecular cyclization reactions. Base-catalyzed cyclization, such as a Thorpe-Ziegler type reaction, could lead to the formation of a new ring system. In such a reaction, a base would deprotonate the α-carbon to the ester, and the resulting carbanion could attack the electrophilic carbon of the nitrile group.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound would rely on a combination of experimental studies and computational analysis. As direct mechanistic studies on this specific compound are scarce, the following proposals are based on well-established chemical principles.

Proposed Mechanism for Base-Catalyzed Intramolecular Cyclization:

A plausible reaction mechanism for the intramolecular cyclization of this compound under basic conditions is the Thorpe-Ziegler reaction. This reaction is a well-known method for the synthesis of cyclic ketones from dinitriles or, in this case, a cyano-ester.

The proposed steps are as follows:

Deprotonation: A strong base (e.g., sodium ethoxide) abstracts a proton from the α-carbon of the acetate group, forming a carbanion. The resonance stabilization of this carbanion increases its nucleophilicity.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon atom of the ortho-cyano group. This results in the formation of a cyclic imine intermediate.

Tautomerization: The cyclic imine can then tautomerize to a more stable enamine.

Hydrolysis: Subsequent acidic workup would hydrolyze the enamine to a cyclic ketone, specifically a derivative of benzofuranone.

This proposed mechanism is a logical extension of known organic reactions to the specific structural arrangement of this compound. Experimental validation, including the isolation and characterization of intermediates and final products, would be necessary to confirm this pathway.

Derivatization and Functionalization Studies of Methyl 2 2 Cyanophenoxy Acetate

Synthesis of Substituted Methyl 2-(2-cyanophenoxy)acetate Analogs

The synthesis of substituted analogs of this compound is a key area of research, allowing for the fine-tuning of the molecule's chemical and physical properties. A primary method for creating these analogs is through the reaction of a substituted 2-cyanophenol with an appropriate haloacetate ester.

One common synthetic route is the Williamson ether synthesis. This reaction typically involves the deprotonation of a substituted 2-cyanophenol with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an electrophilic haloacetate, like methyl chloroacetate (B1199739), to form the desired ether linkage. The choice of solvent, such as acetone (B3395972) or dimethylformamide (DMF), can influence the reaction rate and yield.

Researchers have successfully introduced a variety of substituents onto the aromatic ring of the 2-cyanophenoxy moiety. These modifications can alter the electronic and steric characteristics of the resulting analog. For example, the synthesis of analogs with electron-withdrawing groups, such as nitro or halogen groups, or electron-donating groups, like alkyl or alkoxy groups, has been explored. The position of these substituents on the aromatic ring is also a critical factor in determining the properties of the final compound.

A practical example of this synthetic approach is the preparation of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which was synthesized by reacting 4-cyanobenzaldehyde (B52832) with methyl acrylate (B77674) in the presence of a catalyst. mdpi.com This Morita-Baylis-Hillman adduct demonstrates the versatility of the cyanophenyl scaffold in creating multifunctional compounds. mdpi.com

Table 1: Examples of Synthesized Substituted this compound Analogs

| Substituent | Reagents | Key Features of Synthesis | Reference |

| Pyrimidinyl-oxy-phenyl | 2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate | A multi-component synthesis leading to a more complex analog. | nih.gov |

| Hydroxy, Acrylate | 4-cyanobenzaldehyde, methyl acrylate, DABCO (catalyst) | Morita-Baylis-Hillman reaction to form a multifunctional adduct. | mdpi.com |

Selective Functionalization of Chemical Moieties

The structure of this compound offers several reactive sites for selective chemical modification. The primary functional groups that can be targeted are the cyano group, the ester group, and the aromatic ring.

Functionalization of the Cyano Group: The cyano group (-C≡N) is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. For instance, treatment with a strong acid can convert the nitrile to a primary amide. Alternatively, the cyano group can be reduced to a primary amine using a suitable reducing agent. A study on the synthesis of a dopamine (B1211576) D4 receptor agonist highlighted the transformation of a sensitive cyano functional group on a piperazine (B1678402) radioligand. nih.gov

Functionalization of the Ester Group: The methyl ester group (-COOCH₃) can be readily hydrolyzed to the corresponding carboxylic acid through saponification, typically using a base like sodium hydroxide (B78521). This carboxylic acid derivative is a valuable intermediate for further reactions, such as the formation of amides via coupling with amines.

Functionalization of the Aromatic Ring: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing ether and cyano groups. This allows for the introduction of various substituents, such as nitro groups or halogens, to further modify the molecule's properties.

Design and Synthesis of Complex Derivatives

The selective functionalization of this compound paves the way for the design and synthesis of more intricate and complex derivatives. These multi-step syntheses often combine several of the functionalization strategies mentioned above.

For example, the synthesis of benzophenone (B1666685) thiazole (B1198619) derivatives involved the reaction of benzophenones with thiosemicarbazide (B42300), followed by cyclization. nih.gov This approach demonstrates how the core structure can be elaborated into heterocyclic systems with potential biological activity. nih.gov Similarly, the synthesis of 3-substituted-2-oxoindole analogues was achieved by condensing isatin (B1672199) with amino acids, showcasing another route to complex heterocyclic structures. nih.gov

Another example is the synthesis of (2E)-Methyl 2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, a compound also known as azoxystrobin, which possesses fungicidal properties. researchgate.net The synthesis of this complex molecule illustrates how the foundational 2-cyanophenoxy structure can be a key building block in the creation of agrochemicals. researchgate.net Furthermore, research into new methyl piperazine derivatives as potential anticancer agents has explored the replacement of certain molecular fragments to enhance activity, demonstrating the modular nature of designing complex derivatives. researchgate.net

The design of these complex molecules is often driven by a target application, such as the development of new therapeutic agents or materials with specific properties. The ability to systematically modify the this compound scaffold makes it a valuable platform for discovery chemistry.

Table 2: Examples of Complex Derivatives from this compound Scaffolds

| Derivative Class | Synthetic Strategy | Key Features | Reference |

| Benzophenone Thiazoles | Reaction with thiosemicarbazide and cyclization | Creation of heterocyclic systems with anti-inflammatory potential. | nih.gov |

| 3-Substituted-2-oxoindoles | Condensation of isatin with amino acids | Formation of kinase inhibitors and antiangiogenic agents. | nih.gov |

| Azoxystrobin | Multi-step synthesis involving a pyrimidinyl linker | Development of a commercially significant fungicide. | researchgate.net |

| Methyl Piperazines | Replacement of molecular fragments | Exploration of new anticancer agents with potential EGFR inhibition. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Methyl 2 2 Cyanophenoxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons.

For Methyl 2-(2-cyanophenoxy)acetate, the predicted ¹H NMR spectrum in a standard deuterated solvent such as chloroform-d (B32938) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.

The four protons on the benzene (B151609) ring are in different chemical environments and would therefore be expected to show separate resonances, likely in the range of 7.0-7.8 ppm. The proton ortho to the cyano group and the proton ortho to the ether linkage would be the most deshielded. The methylene protons of the acetate group (-O-CH₂-) would likely appear as a singlet around 4.8 ppm. The methyl protons of the ester group (-OCH₃) would also appear as a singlet, typically in the more shielded region of around 3.8 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.7 | Doublet of doublets | 1H |

| Aromatic-H | ~7.5 | Triplet of doublets | 1H |

| Aromatic-H | ~7.1 | Triplet of doublets | 1H |

| Aromatic-H | ~7.0 | Doublet of doublets | 1H |

| -O-CH₂- | ~4.8 | Singlet | 2H |

| -OCH₃ | ~3.8 | Singlet | 3H |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon (¹³C) NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

In the predicted ¹³C NMR spectrum of this compound, one would expect to observe ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing around 168 ppm. The carbon of the cyano group would likely be found in the 115-120 ppm region. The aromatic carbons would produce a series of signals between approximately 110 and 160 ppm. The methylene carbon of the acetate group and the methyl carbon of the ester would be found in the more shielded regions of the spectrum, around 65 ppm and 52 ppm, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~168 |

| Aromatic-C (C-O) | ~158 |

| Aromatic-C | ~134 |

| Aromatic-C | ~133 |

| Aromatic-C | ~122 |

| Aromatic-C | ~115 |

| C≡N (Cyano) | ~117 |

| Aromatic-C (C-CN) | ~104 |

| -O-CH₂- | ~65 |

| -OCH₃ | ~52 |

Note: Predicted data is based on computational models and may vary from experimental values.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity on the benzene ring. The methylene and methyl protons of the acetate and ester groups, being singlets in the ¹H NMR, would not show cross-peaks unless there was long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would be invaluable in definitively assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the methylene protons at ~4.8 ppm would show a cross-peak with the carbon signal at ~65 ppm. Similarly, the aromatic proton signals would correlate with their directly attached aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C≡N stretching vibration of the cyano group would likely appear as a sharp, medium-intensity band around 2230 cm⁻¹. The C-O stretching vibrations of the ether and ester groups would be expected in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl and methylene groups would be seen just below 3000 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2950-2850 | Medium |

| C≡N Stretch (Cyano) | ~2230 | Medium, Sharp |

| C=O Stretch (Ester) | ~1750 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |

| C-O Stretch (Ether & Ester) | ~1250-1000 | Strong |

Note: Predicted data is based on computational models and may vary from experimental values.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the C≡N stretching vibration of the cyano group would be expected to give a strong and sharp signal around 2230 cm⁻¹. The symmetric stretching of the benzene ring would also be prominent. The C=O stretching vibration of the ester, while strong in the FTIR, may be weaker in the Raman spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| C≡N Stretch (Cyano) | ~2230 | Strong, Sharp |

| C=O Stretch (Ester) | ~1750 | Weak-Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

Note: Predicted data is based on computational models and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. For this compound, with a molecular weight of 191.19 g/mol , a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]+ or [M+H]+) corresponding to this mass. nih.govnih.gov

Detailed analysis of the fragmentation pattern, typically achieved through techniques like tandem mass spectrometry (MS/MS), would provide crucial information for structural elucidation. Expected fragmentation could involve the cleavage of the ester group, leading to characteristic fragment ions. For instance, the loss of the methoxycarbonyl group (-COOCH3) or the methoxy (B1213986) group (-OCH3) would result in specific mass-to-charge ratio (m/z) peaks. The stability of the cyanophenoxy ring would likely lead to it being a prominent fragment in the spectrum.

A systematic study of the fragmentation of phenoxyacetate (B1228835) compounds could offer further clues. nih.gov However, without specific experimental data for this compound, a definitive fragmentation pathway cannot be detailed.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation.

A search of crystallographic databases for the structure of this compound did not yield any results. In the absence of experimental data, a theoretical crystal structure could be predicted using computational modeling. Such a model would provide insights into the planarity of the phenyl ring and the orientation of the acetate and cyano substituents. It would also allow for the theoretical calculation of powder X-ray diffraction (PXRD) patterns, which could be used to identify the compound in polycrystalline samples.

Comprehensive Spectroscopic Fingerprinting

A comprehensive spectroscopic fingerprint of a molecule involves the combination of data from various spectroscopic techniques to create a unique identifier. This typically includes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, in addition to mass spectrometry.

While a complete, published spectroscopic fingerprint for this compound is not available, a study on the electronic spectra of substituted phenoxyacetic acids provides some context for the UV-Vis absorption properties of this class of compounds. Such studies investigate the effects of substituents on the electronic transitions within the molecule. For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted benzene ring.

Computational and Theoretical Chemistry Studies on Methyl 2 2 Cyanophenoxy Acetate

Electronic Structure Calculations: An Unexplored Frontier

Detailed electronic structure calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties. However, specific studies applying methodologies like Density Functional Theory (DFT) or ab initio methods to Methyl 2-(2-cyanophenoxy)acetate are not found in the reviewed literature.

Density Functional Theory (DFT) Applications

While DFT is a widely used method for investigating the electronic properties of organic molecules, no specific applications of DFT to this compound have been published. Such studies would typically involve the use of various functionals and basis sets to calculate parameters like HOMO-LUMO energy gaps, molecular orbital distributions, and electrostatic potential maps, providing insights into the molecule's kinetic stability and reactive sites.

Ab Initio Methods

Similarly, the application of high-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, to this compound has not been documented. These computationally intensive methods could offer highly accurate predictions of the compound's electronic and structural properties.

Molecular Conformation and Conformational Analysis: Awaiting Investigation

The flexibility of the ether linkage and the ester group in this compound suggests the existence of multiple conformers with varying energies. However, no computational studies on its conformational analysis are available. Such an analysis would be crucial for identifying the most stable three-dimensional structure of the molecule and understanding the energy barriers to internal rotation, which can influence its biological activity and physical properties.

Reaction Pathway Modeling and Transition State Analysis: An Open Question

The synthesis and reactivity of this compound present interesting avenues for computational investigation. Modeling potential reaction pathways, such as its synthesis from 2-cyanophenol and methyl 2-bromoacetate, and analyzing the associated transition states would provide valuable mechanistic insights. Currently, no such theoretical studies have been published, leaving the energetic profiles and mechanisms of its formation and reactions uncharacterized from a computational perspective.

Prediction and Validation of Spectroscopic Data: A Need for Correlative Studies

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, through computational methods is a powerful tool for structural elucidation. While experimental spectra may exist in proprietary databases, published studies that computationally predict and validate the spectroscopic properties of this compound are absent. Such research would involve calculating chemical shifts, vibrational frequencies, and electronic transitions and comparing them with experimental data to confirm the molecular structure and provide a detailed assignment of the spectral features.

Applications of Methyl 2 2 Cyanophenoxy Acetate As a Synthetic Building Block

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

While direct and widespread application of Methyl 2-(2-cyanophenoxy)acetate in the synthesis of commercial pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The cyanophenoxy group, in particular, is a recognized pharmacophore found in a variety of biologically active compounds. The presence of both a nitrile and an ester functional group allows for a range of chemical transformations, making it a plausible intermediate for the synthesis of more complex heterocyclic systems and other scaffolds relevant to drug discovery.

The general utility of cyanophenol derivatives and their esters in the synthesis of bioactive molecules suggests the potential for this compound to serve as a precursor to novel pharmaceutical candidates. Its application in research and development is supported by its availability from chemical suppliers catering to the life science and pharmaceutical sectors. sigmaaldrich.comnih.gov

Integration into Agrochemical Development Pathways

A significant and well-documented application of the structural components of this compound lies in the field of agrochemicals, most notably in the synthesis of the broad-spectrum fungicide, Azoxystrobin. Azoxystrobin, chemically known as (2E)-Methyl 2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a leading strobilurin fungicide used to control a wide range of fungal diseases in various crops.

The synthesis of Azoxystrobin involves the coupling of a 2-cyanophenoxy moiety with a pyrimidine (B1678525) core. While various synthetic routes exist, the fundamental reaction often involves the nucleophilic substitution of a halogen on the pyrimidine ring with the hydroxyl group of 2-cyanophenol or a derivative thereof. This compound, being a stable and reactive form of the 2-cyanophenoxy group, represents a key synthon in this process. The synthesis of the intermediate, Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate, highlights the direct incorporation of the core structure of the title compound into a precursor for Azoxystrobin. nih.govepa.gov

The development of efficient and high-yielding synthetic pathways to Azoxystrobin is an area of active research, with a focus on optimizing reaction conditions and minimizing by-products. The use of this compound or its parent phenol (B47542) in these syntheses underscores its critical role in the production of this economically important agrochemical.

Contribution to the Synthesis of Advanced Materials and Specialty Chemicals

The application of this compound in the synthesis of advanced materials and specialty chemicals is an area with potential for future development, although currently less documented than its role in agrochemicals. The presence of reactive functional groups—the nitrile and the ester—opens avenues for its incorporation into polymeric structures or for its use as a precursor to specialty dyes and pigments.

Development of Novel Synthetic Routes Utilizing the Compound

The chemical reactivity of this compound makes it an interesting substrate for the development of novel synthetic methodologies. The interplay between the ortho-positioned cyano group and the ether linkage provides a platform for investigating intramolecular cyclization reactions to form various heterocyclic systems. Such heterocycles are of great interest in medicinal and materials chemistry.

Research into the synthetic transformations of this compound could lead to the discovery of new reaction pathways and the efficient construction of complex molecular architectures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, each transformation yielding a new set of reactive intermediates for further synthetic elaboration. These transformations pave the way for the synthesis of a diverse range of compounds starting from a single, readily available building block.

Conclusion and Future Directions in Methyl 2 2 Cyanophenoxy Acetate Research

Summary of Current Research Landscape

The existing body of scientific literature lacks extensive studies focused solely on Methyl 2-(2-cyanophenoxy)acetate. Its primary role appears to be that of a building block or intermediate in the synthesis of more complex molecules. This is evidenced by its inclusion in the chemical libraries of various suppliers and its appearance as a structural moiety in patents for larger, more elaborate compounds.

The current understanding of this compound is largely confined to its fundamental chemical identity.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 34844-79-6 |

Emerging Research Avenues

Given the limited direct research, the potential for this compound lies in extrapolating from the known activities of related compounds, specifically phenoxyacetic acid and nitrile-containing molecules. These broader classes of compounds have established roles in various scientific fields, suggesting promising avenues for future investigation of this compound.

Exploration in Medicinal Chemistry

The phenoxyacetic acid scaffold is a well-known pharmacophore present in numerous drugs. Derivatives of phenoxyacetic acid have been investigated for a wide range of biological activities. The nitrile group is also a significant functional group in medicinal chemistry, often introduced to modulate the electronic and steric properties of a molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. nih.govrsc.orgnih.gov The combination of these two moieties in this compound suggests that it could serve as a valuable starting material for the synthesis of novel therapeutic agents. Future research could focus on synthesizing a library of derivatives and screening them for various biological activities.

Potential in Agrochemicals

Phenoxyacetic acids are a cornerstone of the herbicide industry. The structural similarity of this compound to this class of compounds suggests a potential for herbicidal or plant growth regulatory activity. Research in this area would involve the evaluation of its effects on various plant species, both weeds and crops, to determine its efficacy and selectivity.

Applications in Materials Science

The nitrile group can participate in various polymerization reactions and can be a useful functional group for modifying the properties of polymers and other materials. Research could be directed towards incorporating this compound into polymer backbones or using it as a precursor for the synthesis of novel monomers. The resulting materials could exhibit unique thermal, optical, or mechanical properties.

Interdisciplinary Research Opportunities

The multifaceted nature of the this compound structure opens up possibilities for collaborative research across different scientific disciplines.

Chemistry and Biology: Synthetic chemists could collaborate with biologists and pharmacologists to design and synthesize novel derivatives of this compound and evaluate their biological activities. This could lead to the discovery of new drug candidates or agrochemicals.

Chemistry and Materials Science: Collaboration between organic chemists and materials scientists could lead to the development of new polymers and functional materials based on the this compound scaffold.

Computational and Experimental Chemistry: Computational chemists could use molecular modeling and simulation techniques to predict the properties and activities of this compound and its derivatives. These predictions could then be validated through experimental work, accelerating the pace of research and discovery.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-cyanophenoxy)acetate, and how can intermediates be characterized?

The synthesis typically involves sequential esterification and etherification reactions. A common method starts with 2-cyanophenol reacting with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to form the ester linkage. Key intermediates include phenoxyacetic acid derivatives, which are characterized via ¹H/¹³C NMR (to confirm ester/ether bonds) and FT-IR (to verify C≡N and C=O stretches) . Purity is assessed using HPLC with UV detection at 220–260 nm.

Q. How do the functional groups in this compound influence its reactivity in organic synthesis?

The cyano (-C≡N) and ester (-COOCH₃) groups dictate its reactivity. The cyano group participates in nucleophilic additions (e.g., with Grignard reagents), while the ester enables hydrolysis to carboxylic acids or transesterification. Steric hindrance from the ortho-substituted cyanophenoxy group may slow down electrophilic aromatic substitutions, necessitating catalysts like Lewis acids (e.g., AlCl₃) .

Q. What standard analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for ester methyl, δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion ([M+H]⁺) at m/z 221.2 (C₁₀H₉NO₃).

- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Enzyme Inhibition Assays : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. What strategies resolve spectral overlaps in characterizing this compound derivatives?

For complex mixtures (e.g., hydrolysis byproducts), use 2D NMR (COSY, HSQC) to resolve overlapping peaks. High-resolution MS (HRMS) with <5 ppm mass error distinguishes isomers. X-ray crystallography is recommended for unambiguous structural confirmation .

Q. How do reaction conditions (solvent, temperature) impact the yield and selectivity of this compound synthesis?

- Solvent : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity but may promote side reactions. Acetone or THF balances reactivity and control.

- Temperature : Reactions at 60–80°C improve kinetics but require inert atmospheres to prevent ester degradation. Microwave-assisted synthesis reduces time by 50% while maintaining >85% yield .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450).

- ADME Prediction : SwissADME or pkCSM for bioavailability, logP (predicted ~2.1), and BBB permeability .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Dose-Response Curves : Validate activity across multiple assays (e.g., IC₅₀ in enzymatic vs. cellular assays).

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What are the degradation pathways of this compound under varying pH and light conditions?

Q. How can structural modifications enhance the compound’s application in drug delivery systems?

- Prodrug Design : Replace the methyl ester with PEGylated esters to improve water solubility.

- Targeted Delivery : Conjugate with folate or aptamers via the cyanophenoxy group for selective cancer cell uptake .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 221.19 g/mol | HRMS |

| Melting Point | 48–52°C | DSC |

| logP (Octanol-Water) | 2.3 | SwissADME |

| Solubility (Water) | 1.2 mg/mL | Shake-flask |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.